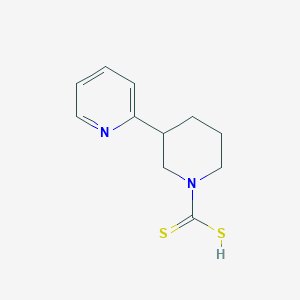
1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)- is a compound that features a piperidine ring attached to a carbodithioic acid group, with a pyridinyl substituent at the third position
准备方法
The synthesis of 1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)- typically involves the reaction of piperidine with carbon disulfide and a pyridine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or a disulfide.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing groups is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism by which 1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbodithioic acid group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. The pyridinyl group can interact with aromatic residues in proteins, influencing their function. These interactions can affect various cellular pathways, including those involved in oxidative stress and signal transduction.
相似化合物的比较
1-Piperidinecarbodithioic acid, 3-(2-pyridinyl)- can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridinyl derivatives: Compounds with a pyridinyl group exhibit different reactivity and applications depending on the position and nature of other substituents.
Carbodithioic acids:
属性
CAS 编号 |
61640-12-8 |
|---|---|
分子式 |
C11H14N2S2 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
3-pyridin-2-ylpiperidine-1-carbodithioic acid |
InChI |
InChI=1S/C11H14N2S2/c14-11(15)13-7-3-4-9(8-13)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |
InChI 键 |
BKJCEKCHXHKGJE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=S)S)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-](/img/structure/B14592444.png)
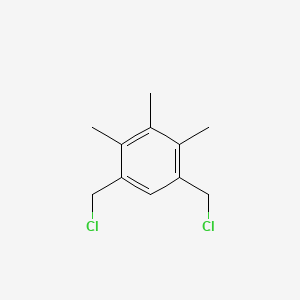
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
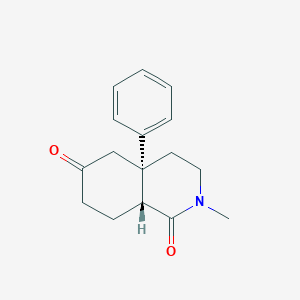
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)


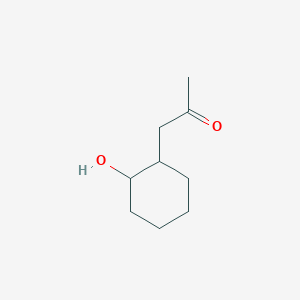
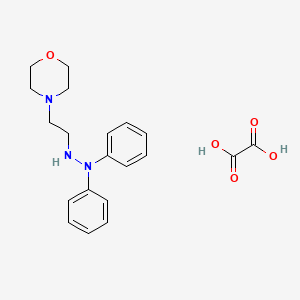
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
